molecular formula C11H10N2O2S B2996916 2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 1339523-57-7

2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No. B2996916
CAS RN: 1339523-57-7
M. Wt: 234.27
InChI Key: BEDMTDMWPMWXGN-UHFFFAOYSA-N
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Description

The compound “2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Attached to this ring is a carboxylic acid group, a phenyl group, and a methyl group .


Synthesis Analysis

The synthesis of such compounds often involves reactions like the Hantzsch synthesis, which involves the reaction of α-halo carbonyl compounds with thioureas or thioamides . Other methods may involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecule also contains a carboxylic acid group, which typically has a pKa close to 2, and a basic amino group, which typically has a pKa between 9 and 10 .


Chemical Reactions Analysis

The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The carboxylic acid group can participate in reactions typical of carboxylic acids, such as esterification and amide formation.

Scientific Research Applications

Design and Synthesis of Heterocyclic γ-Amino Acids

2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acids (ATCs) represent a class of constrained heterocyclic γ-amino acids, pivotal for mimicking the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. The synthesis of orthogonally protected ATCs utilizes cross-Claisen condensations, providing a versatile chemical route compatible with various amino acids. This method yields ATCs with diverse lateral chains, offering significant flexibility for biochemical applications (Mathieu et al., 2015).

Chemoselective Thionation-Cyclization

The one-step chemoselective thionation-cyclization mediated by Lawesson's reagent facilitates the synthesis of 2,4,5-trisubstituted thiazoles. This process starts with highly functionalized enamides, leading to thiazoles with ester, N-substituted carboxamide, or peptide functionalities. This method demonstrates an efficient pathway to introduce functional groups into the thiazole core, highlighting the compound's versatility in organic synthesis (Kumar et al., 2013).

Biological Activities

2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid derivatives exhibit significant biological activities. Preliminary studies show these compounds possess notable fungicidal and antiviral effects. Compounds of this class have demonstrated over 50% activity against six tested fungi at 50 μg/mL and showed promising activity against TMV in various models in vivo at 100 μg/mL. This suggests potential for the development of new fungicides and antiviral agents, demonstrating the compound's importance in agricultural and pharmaceutical research (Fengyun Li et al., 2015).

Synthetic Flexibility

The synthesis of this compound and its derivatives showcases the synthetic flexibility of thiazole-based compounds. These derivatives are achieved through various synthetic routes involving nucleophilic ring-opening reactions, Schiff's base formations, and reactions with malic or phthalic anhydride. Such synthetic versatility underscores the potential for these compounds to be tailored for specific biochemical applications or as intermediates in complex organic syntheses (Zina K. Al Dulaimy et al., 2017).

Helical Oligomers Formation

ATCs have been synthesized to form helical oligomers, adopting a well-defined 9-helix structure in various solvents, including aqueous solutions. This structural characteristic is pivotal for the development of peptidomimetics and the study of protein-protein interactions, offering insights into the molecular basis of diseases and facilitating the design of novel therapeutics (Mathieu et al., 2013).

Future Directions

The development of new compounds with the thiazole scaffold is a promising area in medicinal chemistry and drug discovery research . Future research could focus on modifying the structure of this compound to enhance its biological activity and reduce potential side effects. It would also be beneficial to conduct more studies to understand the specific mechanism of action of this compound.

properties

IUPAC Name

2-(N-methylanilino)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-13(8-5-3-2-4-6-8)11-12-7-9(16-11)10(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDMTDMWPMWXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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